molecular formula C8H7F3O B13578947 (S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL

Katalognummer: B13578947
Molekulargewicht: 176.14 g/mol
InChI-Schlüssel: ILJQOYFGFVFJSO-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,3,4-trifluorophenyl)acetone, using a chiral reducing agent to ensure the formation of the (1S) enantiomer. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine.

Industrial Production Methods

Industrial production of (1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is crucial to maximize yield and enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: (2,3,4-trifluorophenyl)acetone

    Reduction: (1S)-1-(2,3,4-trifluorophenyl)ethane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S)-1-(2,3-difluorophenyl)ethan-1-ol
  • (1S)-1-(2,4-difluorophenyl)ethan-1-ol
  • (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol

Uniqueness

(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C8H7F3O

Molekulargewicht

176.14 g/mol

IUPAC-Name

(1S)-1-(2,3,4-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1

InChI-Schlüssel

ILJQOYFGFVFJSO-BYPYZUCNSA-N

Isomerische SMILES

C[C@@H](C1=C(C(=C(C=C1)F)F)F)O

Kanonische SMILES

CC(C1=C(C(=C(C=C1)F)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.